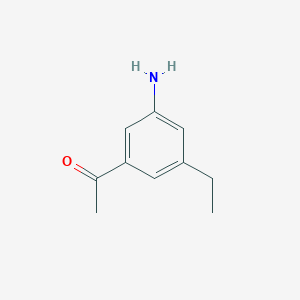
1-(3-Amino-5-ethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-ethylphenyl)ethanone: is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 3-position and an ethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Amino-5-ethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-amino-5-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the reduction of 1-(3-nitro-5-ethylphenyl)ethanone, which can be synthesized by nitration of 1-(5-ethylphenyl)ethanone followed by catalytic hydrogenation using palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or reduction processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-5-ethylphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nitration: 1-(3-Nitro-5-ethylphenyl)ethanone.
Reduction: 1-(3-Amino-5-ethylphenyl)ethanol.
Oxidation: 1-(3-Amino-5-ethylphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-ethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-ethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, the amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Amino-4-methylphenyl)ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Amino-5-methylphenyl)ethanone: Similar structure but with a methyl group at the 5-position.
1-(3-Amino-4-ethylphenyl)ethanone: Similar structure but with an ethyl group at the 4-position.
Uniqueness
1-(3-Amino-5-ethylphenyl)ethanone is unique due to the specific positioning of the amino and ethyl groups on the aromatic ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-(3-amino-5-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-9(7(2)12)6-10(11)5-8/h4-6H,3,11H2,1-2H3 |
InChI-Schlüssel |
MVZKMSPPYCRRMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)N)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















